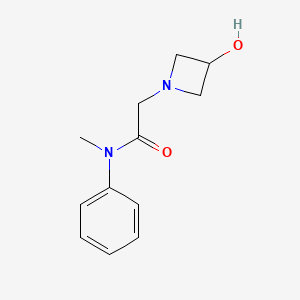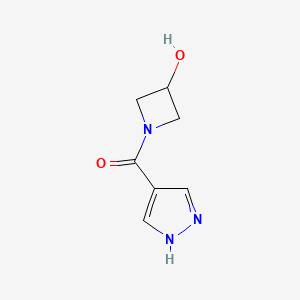
Potassium (3-ethoxyphenyl)trifluoroboranuide
Übersicht
Beschreibung
Potassium (3-ethoxyphenyl)trifluoroboranuide is an organotrifluoroborate compound with the molecular formula C8H9BF3KO. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions .
Wirkmechanismus
Target of Action
Potassium (3-ethoxyphenyl)trifluoroboranuide is a type of potassium organotrifluoroborate . These compounds are a special class of organoboron reagents . The primary targets of these compounds are typically carbon-based molecules, as they are often used in carbon-carbon bond forming reactions .
Mode of Action
This compound interacts with its targets through a process known as cross-coupling . This involves the compound acting as a nucleophilic partner, donating an electron pair to form a bond with an electrophilic carbon . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reaction it is involved in. It is known that these compounds are often used in suzuki–miyaura-type reactions . These reactions are a type of cross-coupling reaction that can result in the formation of biaryl compounds . The downstream effects of these reactions can vary widely, depending on the specific compounds involved.
Pharmacokinetics
It is known that potassium organotrifluoroborates, in general, are stable to air and moisture . This suggests that they may have good bioavailability, as they are likely to remain stable in the body.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including biaryl compounds . The specific molecular and cellular effects of these compounds would depend on their structure and properties.
Action Environment
The action of this compound is influenced by several environmental factors. For example, these compounds are known to be moisture- and air-stable , suggesting that they can remain active in a variety of environments. They are also remarkably compliant with strong oxidative conditions , which may enhance their efficacy in certain reactions.
Biochemische Analyse
Biochemical Properties
Potassium (3-ethoxyphenyl)trifluoroboranuide plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound acts as a nucleophilic boronated coupling reagent, reacting with aryl halides in the presence of a catalyst or under thermal conditions . The interactions between this compound and biomolecules are primarily based on its ability to form stable boron-carbon bonds, which are crucial for the synthesis of complex organic molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable boron-carbon bonds. This compound acts as a nucleophilic reagent, participating in Suzuki-Miyaura cross-coupling reactions with aryl halides . The formation of these bonds is facilitated by the presence of a catalyst, which promotes the reaction and ensures high selectivity and efficiency. Additionally, this compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions. These interactions can lead to changes in gene expression and cellular metabolism, further highlighting the compound’s significance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. This compound is known for its stability under various conditions, making it a reliable reagent for long-term studies Its degradation products and long-term effects on cellular function are still being investigated
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact on cellular function, while higher doses can lead to significant changes . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is crucial to determine the optimal dosage for specific applications to minimize potential risks and maximize the compound’s benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s ability to form stable boron-carbon bonds makes it a valuable reagent in organic synthesis, where it can influence metabolic flux and metabolite levels . The specific metabolic pathways and enzymes that interact with this compound are still being studied, but its role in modulating biochemical processes is well-established.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy, making it essential to understand its transport mechanisms for effective application in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (3-ethoxyphenyl)trifluoroboranuide can be synthesized through the reaction of 3-ethoxyphenylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically involves the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through crystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3-ethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides.
Substitution: Various substituted organoboron compounds.
Wissenschaftliche Forschungsanwendungen
Potassium (3-ethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of advanced materials and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium (4-methoxyphenyl)trifluoroboranuide
- Potassium (2-ethoxyphenyl)trifluoroboranuide
Uniqueness
Potassium (3-ethoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ethoxy group at the 3-position enhances its solubility and reactivity in various chemical reactions .
Eigenschaften
IUPAC Name |
potassium;(3-ethoxyphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-4-7(6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMPDCHYZDCWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol](/img/structure/B1468785.png)






![1-[4-(Dimethylamino)benzoyl]azetidin-3-ol](/img/structure/B1468795.png)

